n-(1-(2-Amino-2-oxoethyl)piperidin-4-yl)thiophene-2-carboxamide
CAS No.:
Cat. No.: VC19961814
Molecular Formula: C12H17N3O2S
Molecular Weight: 267.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17N3O2S |
|---|---|
| Molecular Weight | 267.35 g/mol |
| IUPAC Name | N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C12H17N3O2S/c13-11(16)8-15-5-3-9(4-6-15)14-12(17)10-2-1-7-18-10/h1-2,7,9H,3-6,8H2,(H2,13,16)(H,14,17) |
| Standard InChI Key | RDYLTCBLBJYMCQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1NC(=O)C2=CC=CS2)CC(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]thiophene-2-carboxamide, reveals its key functional groups:
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A thiophene-2-carboxamide group, providing aromaticity and hydrogen-bonding capacity.
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A piperidine ring substituted with a 2-amino-2-oxoethyl side chain, enhancing solubility and target affinity.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 267.35 g/mol |
| IUPAC Name | N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C12H17N3O2S/c13-11(16) |
Physicochemical Characteristics
While experimental data on solubility and thermal stability remain limited, the compound’s logP (estimated via computational models) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The presence of the amide group and piperidine nitrogen enhances hydrogen-bonding potential, critical for receptor interactions.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of n-(1-(2-Amino-2-oxoethyl)piperidin-4-yl)thiophene-2-carboxamide involves multi-step organic reactions:
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Formation of the Thiophene-2-Carboxamide Moiety: Thiophene-2-carboxylic acid is activated (e.g., via chloroformate) and coupled with an amine-containing intermediate.
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Piperidine Functionalization: The piperidine ring is alkylated at the 4-position using 2-chloroacetamide derivatives, introducing the 2-amino-2-oxoethyl group.
Optimization and Challenges
Key challenges include steric hindrance during piperidine substitution and ensuring regioselectivity in thiophene amidation. Solvent choice (e.g., ethanol or dichloromethane) and catalysts (e.g., triethylamine) significantly impact yields. For instance, coupling reactions in dichloromethane with carbodiimide activators have achieved yields exceeding 85% in analogous compounds .
Pharmacological Applications and Mechanisms
Biological Targets
The compound’s dual heterocyclic architecture suggests interactions with:
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Enzymes: Potential inhibition of kinases or proteases via hydrogen bonding with the amide group.
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G Protein-Coupled Receptors (GPCRs): The piperidine moiety may engage in hydrophobic interactions with transmembrane domains.
Antitumor Activity
Analogous piperidine-thiophene hybrids demonstrate antiproliferative effects in cancer cell lines (e.g., MCF-7 breast cancer) by inducing apoptosis and cell cycle arrest. For example, morpholine and piperazine derivatives with similar structures exhibit IC values below 10 µM in vitro.
Comparative Analysis with Related Compounds
Structural Analogues
Comparative studies highlight the pharmacological advantages of n-(1-(2-Amino-2-oxoethyl)piperidin-4-yl)thiophene-2-carboxamide over related scaffolds:
Table 2: Activity Comparison of Heterocyclic Derivatives
| Compound Class | Key Features | Biological Activity |
|---|---|---|
| Morpholine Derivatives | Enhanced solubility | Moderate kinase inhibition |
| Piperazine Derivatives | Improved metabolic stability | Antipsychotic effects |
| Piperidine-Thiophene Hybrids | Balanced lipophilicity | Antitumor, antimicrobial |
Pharmacokinetic Profiling
The 2-amino-2-oxoethyl side chain in this compound may improve blood-brain barrier permeability compared to unsubstituted piperidines, as suggested by in silico models . This property is critical for central nervous system-targeted therapies.
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